molecular formula C26H18FN3O6 B6478250 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide CAS No. 892431-05-9

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B6478250
CAS No.: 892431-05-9
M. Wt: 487.4 g/mol
InChI Key: SFSSCGPCKUMHBS-UHFFFAOYSA-N
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Description

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole moiety, a benzofuro[3,2-d]pyrimidine core, and a fluorophenylacetamide group, making it a subject of interest for scientific research.

Future Directions

Further studies could be conducted to determine the exact structure, synthesis methods, reactivity, mechanism of action, physical and chemical properties, and safety profile of this compound. It could also be interesting to explore its potential biological activities, given the known activities of related compounds .

Preparation Methods

The synthesis of 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide involves multiple steps, starting with the preparation of the benzodioxole and benzofuro[3,2-d]pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the benzofuro[3,2-d]pyrimidine core can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenylacetamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and benzofuro[3,2-d]pyrimidine moieties can bind to active sites or allosteric sites on enzymes, inhibiting their activity. The fluorophenylacetamide group may enhance binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar compounds include those with benzodioxole or benzofuro[3,2-d]pyrimidine cores, such as:

Compared to these compounds, 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenylacetamide group, which may confer additional biological activity and specificity.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18FN3O6/c27-16-6-8-17(9-7-16)28-22(31)13-29-23-18-3-1-2-4-19(18)36-24(23)25(32)30(26(29)33)12-15-5-10-20-21(11-15)35-14-34-20/h1-11H,12-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSSCGPCKUMHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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